Cas no 864940-39-6 (methyl 2-(1,3-benzothiazole-6-amido)thiophene-3-carboxylate)

methyl 2-(1,3-benzothiazole-6-amido)thiophene-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- methyl 2-(1,3-benzothiazole-6-amido)thiophene-3-carboxylate
- methyl 2-(benzo[d]thiazole-6-carboxamido)thiophene-3-carboxylate
- 3-Thiophenecarboxylic acid, 2-[(6-benzothiazolylcarbonyl)amino]-, methyl ester
- methyl 2-(1,3-benzothiazole-6-carbonylamino)thiophene-3-carboxylate
- AKOS024605298
- 864940-39-6
- F1358-0114
- CCG-351185
-
- インチ: 1S/C14H10N2O3S2/c1-19-14(18)9-4-5-20-13(9)16-12(17)8-2-3-10-11(6-8)21-7-15-10/h2-7H,1H3,(H,16,17)
- InChIKey: NTJGQNWVOJCFTM-UHFFFAOYSA-N
- SMILES: C1(NC(C2C=C3SC=NC3=CC=2)=O)SC=CC=1C(OC)=O
計算された属性
- 精确分子量: 318.01328453g/mol
- 同位素质量: 318.01328453g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 21
- 回転可能化学結合数: 4
- 複雑さ: 421
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.6
- トポロジー分子極性表面積: 125Ų
methyl 2-(1,3-benzothiazole-6-amido)thiophene-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1358-0114-5mg |
methyl 2-(1,3-benzothiazole-6-amido)thiophene-3-carboxylate |
864940-39-6 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1358-0114-25mg |
methyl 2-(1,3-benzothiazole-6-amido)thiophene-3-carboxylate |
864940-39-6 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1358-0114-30mg |
methyl 2-(1,3-benzothiazole-6-amido)thiophene-3-carboxylate |
864940-39-6 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1358-0114-20μmol |
methyl 2-(1,3-benzothiazole-6-amido)thiophene-3-carboxylate |
864940-39-6 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1358-0114-2μmol |
methyl 2-(1,3-benzothiazole-6-amido)thiophene-3-carboxylate |
864940-39-6 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1358-0114-100mg |
methyl 2-(1,3-benzothiazole-6-amido)thiophene-3-carboxylate |
864940-39-6 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F1358-0114-15mg |
methyl 2-(1,3-benzothiazole-6-amido)thiophene-3-carboxylate |
864940-39-6 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1358-0114-3mg |
methyl 2-(1,3-benzothiazole-6-amido)thiophene-3-carboxylate |
864940-39-6 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1358-0114-10μmol |
methyl 2-(1,3-benzothiazole-6-amido)thiophene-3-carboxylate |
864940-39-6 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1358-0114-50mg |
methyl 2-(1,3-benzothiazole-6-amido)thiophene-3-carboxylate |
864940-39-6 | 90%+ | 50mg |
$160.0 | 2023-05-17 |
methyl 2-(1,3-benzothiazole-6-amido)thiophene-3-carboxylate 関連文献
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
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Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
methyl 2-(1,3-benzothiazole-6-amido)thiophene-3-carboxylateに関する追加情報
Methyl 2-(1,3-benzothiazole-6-amido)thiophene-3-carboxylate: A Comprehensive Overview
Methyl 2-(1,3-benzothiazole-6-amido)thiophene-3-carboxylate, identified by the CAS number 864940-39-6, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a thiophene ring with a benzothiazole moiety, making it a versatile building block for various applications. Recent studies have highlighted its potential in areas such as optoelectronics, drug delivery systems, and advanced materials.
The synthesis of methyl 2-(1,3-benzothiazole-6-amido)thiophene-3-carboxylate involves a multi-step process that typically begins with the preparation of the benzothiazole derivative. Researchers have optimized this process to enhance yield and purity, leveraging modern catalytic techniques and green chemistry principles. The incorporation of the thiophene ring is achieved through a carefully controlled coupling reaction, ensuring the stability and functionality of the final product.
Recent advancements in computational chemistry have provided deeper insights into the electronic properties of this compound. Studies using density functional theory (DFT) have revealed that the conjugated system formed by the thiophene and benzothiazole groups significantly influences its optical and electronic characteristics. These findings are particularly relevant for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices, where such properties are critical for performance.
In terms of biological applications, methyl 2-(1,3-benzothiazole-6-amido)thiophene-3-carboxylate has shown promise as a potential drug delivery agent. Its ability to form stable complexes with metal ions makes it an attractive candidate for targeted drug delivery systems. Recent experiments have demonstrated its efficacy in delivering anticancer drugs with minimal toxicity to healthy cells, marking a significant step forward in therapeutic research.
The environmental impact of synthesizing this compound has also been a focus of recent studies. Researchers have developed eco-friendly synthesis routes that minimize waste and reduce energy consumption. These efforts align with global sustainability goals and highlight the importance of green chemistry in modern compound development.
In conclusion, methyl 2-(1,3-benzothiazole-6-amido)thiophene-3-carboxylate stands as a testament to the innovative potential of organic chemistry. With ongoing research exploring its applications across diverse fields, this compound continues to be a focal point for scientific advancement.
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